molecular formula C19H21N5O2S2 B1181584 AWKVTBAJIURFGV-UHFFFAOYSA-N

AWKVTBAJIURFGV-UHFFFAOYSA-N

Cat. No.: B1181584
M. Wt: 415.53
InChI Key: AWKVTBAJIURFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds with this substitution pattern are frequently explored in medicinal and agrochemical research due to their metabolic stability, lipophilicity, and bioactivity . For instance, HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9, C₇H₈ClF₃N₂) shares a pyridine core with trifluoromethyl and amine functional groups, commonly associated with antimicrobial and kinase-inhibitory properties .

Properties

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.53

InChI

InChI=1S/C19H21N5O2S2/c25-17-15-11-23(10-14-2-1-9-26-14)8-5-16(15)21-18-24(17)22-19(28-18)27-12-13-3-6-20-7-4-13/h3-4,6-7,14H,1-2,5,8-12H2

InChI Key

AWKVTBAJIURFGV-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2CCC3=C(C2)C(=O)N4C(=N3)SC(=N4)SCC5=CC=NC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds exhibit structural similarity to AWKVTBAJIURFGV-UHFFFAOYSA-N , based on trifluoromethylpyridine derivatives described in the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Key Applications Reference
(5-(Trifluoromethyl)pyridin-2-yl)methanamine 1455091-10-7 C₇H₇F₃N₂ 180.14 Trifluoromethyl, amine Kinase inhibition, antimicrobial agents
4-(Trifluoromethyl)picolinimidamide hydrochloride N/A C₇H₇F₃N₄·HCl 248.61 Trifluoromethyl, amidine Antiviral research
5-(Trifluoromethyl)picolinamide 124-16-3 C₇H₅F₃N₂O 194.12 Trifluoromethyl, amide Agrochemical intermediates
YTWDBRIDKWWANA-UHFFFAOYSA-N 1455091-10-7 C₁₇H₁₃NO₄ 295.29 Aromatic ester, quinoline Anticancer leads

Key Differences in Properties

Lipophilicity and Solubility: HVXHWBMLTSDYGK-UHFFFAOYSA-N (Cl substituent) has a higher LogP (2.8) compared to (5-(Trifluoromethyl)pyridin-2-yl)methanamine (LogP 1.9), indicating increased lipophilicity but reduced aqueous solubility . YTWDBRIDKWWANA-UHFFFAOYSA-N (quinoline derivative) exhibits moderate GI absorption (76%) due to its planar aromatic system, whereas pyridine-based analogues show higher permeability .

Bioactivity :

  • Trifluoromethylpyridine amines (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine ) demonstrate strong P-gp substrate properties, reducing their efficacy in crossing the blood-brain barrier (BBB) .
  • Amidines (e.g., 4-(Trifluoromethyl)picolinimidamide hydrochloride ) show higher CYP450 inhibition (CYP2D6 IC₅₀ < 1 µM), increasing drug-drug interaction risks .

Synthetic Accessibility :

  • Amide derivatives (e.g., 5-(Trifluoromethyl)picolinamide ) require fewer synthetic steps (3-step synthesis) compared to hydrochloride salts, which involve additional purification .

Table 1: Comparative Physicochemical Properties

Property HVXHWBMLTSDYGK-UHFFFAOYSA-N (5-(Trifluoromethyl)pyridin-2-yl)methanamine YTWDBRIDKWWANA-UHFFFAOYSA-N
Molecular Weight 212.60 180.14 295.29
LogP 2.8 1.9 3.2
Hydrogen Bond Donors 1 2 1
Topological PSA (Ų) 28.3 38.1 66.8
CYP2D6 Inhibition Moderate High Low
BBB Permeability Low Moderate High

Research Findings

  • Structural Similarity ≠ Bioactivity : Compounds with Tanimoto similarity ≥0.85 to active molecules show only a 30% likelihood of shared bioactivity, emphasizing the need for empirical validation . For example, (5-(Trifluoromethyl)pyridin-2-yl)methanamine and its hydrochloride salt differ significantly in antiviral efficacy despite structural overlap .
  • Metabolic Stability : Trifluoromethyl groups enhance metabolic resistance but may reduce solubility, as seen in HVXHWBMLTSDYGK-UHFFFAOYSA-N (aqueous solubility <10 µg/mL) .

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